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AM404 Identity and Mechanism of Action
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Compound Focus: AM404

CAS No.: 183718-77-6

Cat. No.: S518267

AM404 is a bioactive compound formed in the brain after paracetamol is administered [1]. Paracetamol is
converted in the liver to p-aminophenol, which crosses the blood-brain barrier and is transformed into
AM404 by the enzyme Fatty Acid Amide Hydrolase (FAAH) [1]. This makes paracetamol a prodrug, with

AM404 being its active, pain-relieving component in the brain [1].

The analgesic effect of AM404 is COX-independent, distinct from NSAIDs like ibuprofen [1]. It works

primarily in the brain and spinal cord by activating several pathways [1]:

e TRPV1 Channels: AM404 is a potent activator of TRPV1, a key receptor in the brain's pain response
system [1].

¢ Endocannabinoid System: In a brain region called the periaqueductal grey, AM404 triggers a
signaling cascade involving the mGIu5 receptor, PLC, DAGL, and ultimately activating the CB1
cannabinoid receptor [1].

e Other Pathways: Evidence suggests it may also interact with serotonergic pathways and Cav3.2
calcium channels [1].

The diagram below illustrates how paracetamol is converted into AM404 and its subsequent actions in the

brain.
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Diagram 1: The Central Metabolic and Signaling Pathway of Paracetamol/AM404.

The following diagram details the specific signaling cascade activated by AM404 in the periaqueductal grey

region of the brain.
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Diagram 2: The TRPV1-mGlu5-CBl1 Signaling Cascade Activated by AM404.

Comparative Analgesic Data

As AM404 itself is not an approved drug, its efficacy is inferred from paracetamol studies. The table below

summarizes how paracetamol compares to other common analgesics.

Proposed Primary Mechanism

Relative Oral

Key Differentiating Features /

Analgesic . Potency

of Action . Notes
(Morphine = 1)

Paracetamol Central COX-independent; 1/360 (as per Preferred for mild-to-moderate
active metabolite AM404 works equianalgesic pain in vulnerable populations
via endocannabinoid & TRPV1 chart) [2] due to better Gl tolerability vs.
systems [1]. NSAIDs [1].

Ibuprofen Peripheral COX inhibition; anti- 1/222 [2] Effective for inflammatory pain;
inflammatory [1]. risk of Gl and renal side effects

[1].

Morphine Agonist at p-opioid receptors in 1 (Reference Gold standard for severe pain;
the CNS [2]. drug) [2] risks include respiratory
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Relative Oral

. Proposed Primary Mechanism Key Differentiating Features /
Analgesic . Potency
of Action . Notes
(Morphine = 1)
depression, sedation, and
dependence [2].
Ketorolac Peripheral COX inhibition 1/3 (IM estimate) Potent NSAID, can be

(NSAID) [2]. [2] administered injectably for
short-term management of
moderate-to-severe pain [2].

Experimental Evidence and Protocols

Key evidence for AM404's role comes from well-established experimental models.

¢ Confirming AM404 as the Active Metabolite: Experiments show that inhibiting the FAAH enzyme
(which produces AM404) blocks paracetamol's pain-relieving effects. Genetically modified mice
lacking FAAH also do not respond to paracetamol [1]. In humans, AM404 has been detected in
cerebrospinal fluid after paracetamol administration, confirming the pathway [1].

e Common Pain Models: Research often uses the formalin test (injecting a small amount of dilute
formalin into a rodent's paw) which produces a distinct two-phase pain response. Paracetamol and
AMA404 are effective in this model, unlike some NSAIDs [1]. Other standard models include the hot
plate test and tail-flick test for acute pain.

e Experimental Workflow: A standard protocol involves: 1) Administering paracetamol or AM404 to a
rodent model. 2) Inducing a pain response using a model like the formalin test. 3) Observing a
reduction in pain behaviors (e.g., licking the injected paw). 4) Blocking the effect by pre-treating with a
TRPV1 or CB1 receptor antagonist to confirm the mechanism [1].

Research Implications and Future Directions

Understanding AM404's mechanism opens new avenues in pain medication development [1].

e Safety and Combination Therapy: The central mechanism distinguishes paracetamol from NSAIDs,
explaining its safer gastrointestinal profile. This different mechanism also supports its combination
with NSAIDs or other analgesics for additive effects [1].
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¢ Novel Drug Development: Researchers are designing paracetamol/p-aminophenol derivatives
that enhance the central AM404-mediated analgesic effect without being metabolized into the toxic
liver metabolite NAPQI. This could lead to new painkillers with a better benefit-to-risk ratio [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.smolecule.com/products/b518267#am404-analgesic-efficacy-

comparison|]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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